molecular formula C13H11N5O2 B14216932 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)- CAS No. 826990-70-9

1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)-

Cat. No.: B14216932
CAS No.: 826990-70-9
M. Wt: 269.26 g/mol
InChI Key: ZEKMLJASMMLYKR-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)- is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a nitrophenyl group at the 3-position and dimethyl groups at the 5 and 7 positions of the triazolopyrimidine ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)- can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another method involves the use of dicationic molten salts as active catalysts, which provides high yields under solvent-free conditions or in ethanol as a green solvent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and dicationic molten salts allows for efficient and scalable production, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted triazolopyrimidines, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as CDK2, which is involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can interact with other molecular targets, such as JAK1 and JAK2, which are involved in inflammatory and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which enhances its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research and industry.

Properties

CAS No.

826990-70-9

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

5,7-dimethyl-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C13H11N5O2/c1-8-7-9(2)17-12(15-16-13(17)14-8)10-3-5-11(6-4-10)18(19)20/h3-7H,1-2H3

InChI Key

ZEKMLJASMMLYKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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